3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves the reaction of 1H-indole-3-carbaldehyde with 2-(2-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their inhibitory activity against α-glucosidase.
2-(1H-indol-3-yl)cyclohexan-1-ones: Used in the synthesis of β-carbolines.
2-Hydroxy-3-(1-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with distinct properties.
Uniqueness
3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide stands out due to its unique combination of the indole ring and the methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-9-5-2-6-15(19)12-13-21-20(23)11-10-16-14-22-18-8-4-3-7-17(16)18/h2-9,14,22H,10-13H2,1H3,(H,21,23) |
InChI Key |
SLVQTMWLZXDKKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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